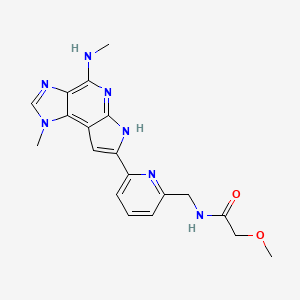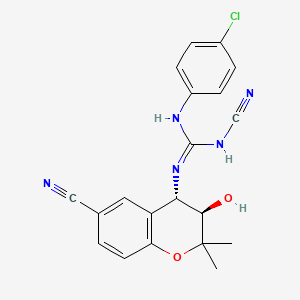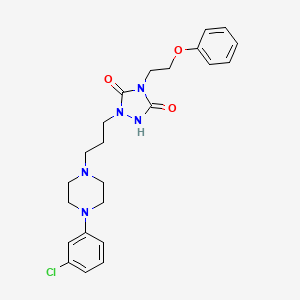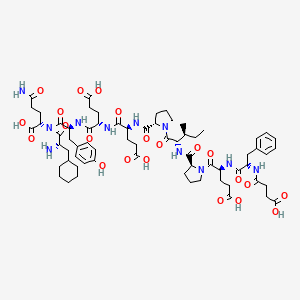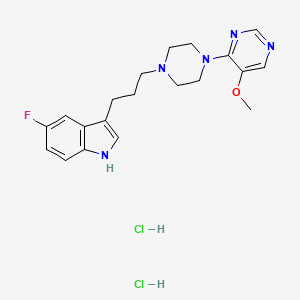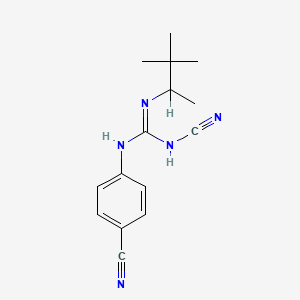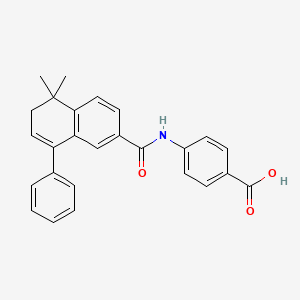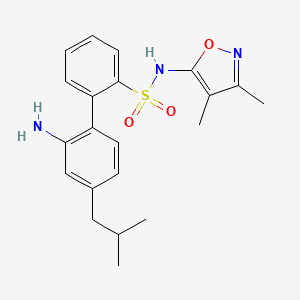![molecular formula C26H19Cl2N5O4 B1667235 6-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl]pyridine-3-carboxylic acid CAS No. 893397-44-9](/img/structure/B1667235.png)
6-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl]pyridine-3-carboxylic acid
説明
BMS-688521 is a small molecule antagonist of leukocyte function associated antigen-1 (LFA-1). It has provided proof-of-concept for LFA-1 as an immunological target.
科学的研究の応用
Immunology: Inhibition of LFA-1/ICAM-1 Interaction
BMS-688521 has been identified as a potent inhibitor of the leukocyte function-associated antigen-1 (LFA-1) interaction with intercellular adhesion molecule-1 (ICAM-1). This interaction is crucial for the adhesion and transmigration of leukocytes during the immune response. By inhibiting this interaction, BMS-688521 can modulate immune responses, which is particularly useful in conditions where the immune system is overactive, such as autoimmune diseases .
Anti-inflammatory Applications
The compound has shown efficacy in reducing eosinophil accumulation in the lungs in a mouse model of allergic eosinophilic lung inflammation. This suggests that BMS-688521 could be used to treat inflammatory conditions characterized by eosinophilic infiltration, such as asthma and eosinophilic esophagitis .
Transplantation Medicine
Given its role in leukocyte adhesion, BMS-688521 may have applications in transplantation medicine. It could potentially be used to prevent graft rejection by inhibiting the migration of immune cells to the transplanted organ, thereby reducing the risk of organ rejection .
Treatment of Chronic Inflammatory Diseases
Chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, involve the inappropriate activation of leukocytes. BMS-688521’s ability to inhibit leukocyte adhesion makes it a candidate for the treatment of these diseases by preventing leukocyte migration to sites of inflammation .
Oncology: Tumor Infiltration and Metastasis
The LFA-1/ICAM-1 pathway is also implicated in the infiltration of leukocytes into tumor sites. BMS-688521 could be explored for its potential to modulate the tumor microenvironment and inhibit metastasis by affecting leukocyte-tumor interactions .
Drug Delivery Systems
The specific binding of BMS-688521 to the LFA-1/ICAM-1 complex could be harnessed to create targeted drug delivery systems. By conjugating the compound with therapeutic agents, it may be possible to direct drugs to specific sites of inflammation or tumor cells .
Research Tool in Cell Adhesion Studies
As a potent inhibitor of a well-characterized cell adhesion pathway, BMS-688521 serves as a valuable research tool. It can be used to study the role of LFA-1/ICAM-1 in various physiological and pathological processes, including cell migration, immune response, and tissue repair .
Potential Role in Infectious Diseases
Some pathogens exploit the LFA-1/ICAM-1 pathway to enter and infect host cells. BMS-688521 could be investigated for its ability to prevent such infections, offering a novel approach to treating diseases caused by these pathogens .
作用機序
Target of Action
BMS-688521, also known as “6-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl]pyridine-3-carboxylic acid”, is a potent inhibitor of the LFA-1/ICAM interaction . The primary targets of BMS-688521 are ITGAL and ITGB2 , which are integrins involved in the LFA-1/ICAM interaction.
Mode of Action
BMS-688521 acts as an antagonist of the LFA-1/ICAM interaction . It binds to the LFA-1 integrin, preventing it from interacting with ICAM-1. This inhibits the adhesion of leukocytes to the endothelium, a key step in the inflammatory response .
Biochemical Pathways
The inhibition of the LFA-1/ICAM interaction by BMS-688521 affects the leukocyte adhesion cascade , a critical pathway in the immune response. By preventing leukocyte adhesion, BMS-688521 disrupts leukocyte migration into inflamed tissues, thereby modulating the immune response .
Pharmacokinetics
BMS-688521 is orally active . In animal studies, it has shown a Cmax of 0.32 μM, a Tmax of 1.0 μM, and an AUC of 1.5 μM h after oral administration of 5 mg/kg . The bioavailability (F) was found to be 50% . After intravenous administration of 1 mg/kg, the T1/2 was 1.6 hours, the MRT was 1.7 hours, the CL was 50 mL/mim/kg, and the Vss was 5.1 L/kg .
Result of Action
BMS-688521 has been shown to be efficacious in a mouse model of allergic eosinophilic lung inflammation . It significantly inhibited eosinophil accumulation in the lungs, with dose-dependent inhibition observed at doses of 1 mg/kg, 3 mg/kg, and 10 mg/kg .
特性
IUPAC Name |
6-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19Cl2N5O4/c1-31-25(37)33(20-9-18(27)8-19(28)10-20)24(36)26(31)14-32(22-7-6-17(12-30-22)23(34)35)13-21(26)16-4-2-15(11-29)3-5-16/h2-10,12,21H,13-14H2,1H3,(H,34,35)/t21-,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILGMDXLRPEBNH-HFZDXXHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=O)C12CN(CC2C3=CC=C(C=C3)C#N)C4=NC=C(C=C4)C(=O)O)C5=CC(=CC(=C5)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)N(C(=O)[C@]12CN(C[C@H]2C3=CC=C(C=C3)C#N)C4=NC=C(C=C4)C(=O)O)C5=CC(=CC(=C5)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19Cl2N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl]pyridine-3-carboxylic acid | |
CAS RN |
893397-44-9 | |
| Record name | BMS-688521 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0893397449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-688521 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4LDS4H73C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



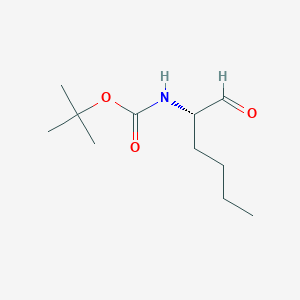
![1,4-Bis[2-(4-hydroxyphenyl)ethylamino]anthracene-9,10-dione](/img/structure/B1667153.png)
![2-(4-(4-chlorophenoxy)phenyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1667154.png)

